BenchChemオンラインストアへようこそ!

rac 4-Hydroxymethyl Ambrisentan

Analytical Method Validation Quality Control ANDA Regulatory Submissions

Rac 4-Hydroxymethyl Ambrisentan is the mandatory racemic reference standard for ANDA impurity testing and bioanalytical method validation. Unlike the enantiopure (S)-enantiomer, this racemate enables accurate quantification of total 4-hydroxymethyl ambrisentan (both enantiomers) and validates chiral method specificity per ICH Q2(R1). Essential for stability-indicating methods, CYP drug interaction negative control, and compliance with ICH Q3A thresholds. Order now to meet ANDA filing requirements.

Molecular Formula C22H22N2O5
Molecular Weight 394.43
CAS No. 1106685-84-0
Cat. No. B600922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 4-Hydroxymethyl Ambrisentan
CAS1106685-84-0
Synonymsrac 4-Hydroxymethyl Ambrisentan
Molecular FormulaC22H22N2O5
Molecular Weight394.43
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO
InChIInChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





rac 4-Hydroxymethyl Ambrisentan CAS 1106685-84-0: A Critical Impurity and Metabolite Standard for Ambrisentan Analytical Method Development and Regulatory Submissions


rac 4-Hydroxymethyl Ambrisentan (CAS 1106685-84-0) is the racemic mixture of the primary oxidative metabolite of the endothelin type A receptor antagonist ambrisentan, possessing a molecular formula of C22H22N2O5 and a molecular weight of 394.42 g/mol . This compound is not a therapeutic agent itself but serves an essential role in pharmaceutical quality control and bioanalytical studies. It is formally recognized as an impurity/degradation product of ambrisentan drug substance and a circulating human metabolite, with its plasma AUC accounting for approximately 4% of the parent drug exposure [1]. As a racemate, it contains both (R)- and (S)-enantiomers of 4-hydroxymethyl ambrisentan, a critical distinction from the enantiopure (S)-4-hydroxymethyl ambrisentan (CAS 1106685-66-8) which is also available as a reference standard, with implications for chiral method validation and regulatory compliance [2].

Why rac 4-Hydroxymethyl Ambrisentan Cannot Be Substituted by Enantiopure (S)-4-Hydroxymethyl Ambrisentan in Critical Applications


Substitution of rac 4-Hydroxymethyl Ambrisentan with the enantiopure (S)-enantiomer is analytically and regulatorily invalid for applications requiring a racemic reference standard. Ambrisentan itself is marketed as the pure (S)-enantiomer; however, its in vivo chiral inversion to the (R)-form is negligible [1]. The metabolite 4-hydroxymethyl ambrisentan, formed via CYP-mediated oxidation, is also generated and circulates in vivo. While the exact enantiomeric ratio of this circulating metabolite is not always fully characterized in every study, many validated bioanalytical methods for quantifying the metabolite in plasma specifically target and report on (S)-4-hydroxymethyl ambrisentan [2]. Consequently, a racemic standard is mandatory for methods designed to quantify total 4-hydroxymethyl ambrisentan (sum of both enantiomers) or to accurately assess the enantiomeric purity of the metabolite in chiral assays. Using the (S)-enantiomer standard alone would lead to incorrect quantification of any (R)-enantiomer present in study samples, failing to meet ICH Q2(R1) validation requirements for accuracy and specificity, particularly in stability-indicating methods for drug substance where the racemic impurity profile is defined [3].

Quantitative Differentiation Guide for rac 4-Hydroxymethyl Ambrisentan: Evidence for Scientific Selection


Racemic vs. Enantiopure (S)-4-Hydroxymethyl Ambrisentan: Differentiated by Regulatory Application for ANDA Submissions

The racemic form, but not the isolated (S)-enantiomer, is explicitly cited as suitable for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of Ambrisentan. This distinction is regulatory and practical; the racemate serves as a reference for total impurity or metabolite content where chiral separation is not the analytical goal, whereas the (S)-enantiomer is required for chiral purity methods [1]. The racemate's application in ANDA filings is a direct, vendor-stated use case not extended to the enantiopure compound in the same context [1].

Analytical Method Validation Quality Control ANDA Regulatory Submissions

Quantified In Vivo Exposure: 4-Hydroxymethyl Ambrisentan Represents 4% of Parent Ambrisentan AUC, Establishing Its Role as a Minor Metabolite

In human plasma, the area under the curve (AUC) of 4-hydroxymethyl ambrisentan accounts for approximately 4% relative to the AUC of the parent drug, ambrisentan [1]. This minor contribution is a key differentiator from other endothelin receptor antagonists (ERAs) like bosentan, where metabolites play a more significant pharmacological and toxicological role. This low relative exposure means that in bioequivalence or DDI studies, the metabolite is often considered inactive and not a primary driver of efficacy or safety, simplifying study design and data interpretation [1].

Clinical Pharmacokinetics Metabolite Profiling Drug Metabolism

Drug-Drug Interaction Risk Profile: 4-Hydroxymethyl Ambrisentan Shows No CYP Induction or P-gp Inhibition, Contrasting Sharply with Bosentan Metabolites

In vitro studies directly compared 4-hydroxymethyl ambrisentan to bosentan metabolites. 4-Hydroxymethyl ambrisentan did not induce mRNA expression of any genes investigated (including CYP3A4, ABCB1/P-gp, ABCG2/BCRP) in LS180 cells, nor did it inhibit P-glycoprotein (P-gp) in calcein assays using L-MDR1 cells [1]. In stark contrast, the bosentan metabolite desmethyl bosentan induced CYP3A4 mRNA expression by approximately 6-fold at 50 µM and ABCB1 (P-gp) by approximately 4.5-fold at 50 µM in the same LS180 cell assay [1]. This differential metabolite activity is a primary reason for ambrisentan's superior drug-drug interaction profile compared to bosentan.

Drug-Drug Interactions CYP450 Induction Transporter Inhibition

Stability of Systemic Exposure: 4-Hydroxymethyl Ambrisentan AUC Unaffected by Potent CYP3A4 Inducer Rifampicin, Supporting Its Use as an Internal Standard

In a clinical study, the relative systemic exposure of 4-hydroxymethyl ambrisentan was unaffected by either acute or steady-state administration of rifampicin (600 mg QD), a potent CYP3A4 inducer and OATP inhibitor [1]. This contrasts with the parent drug ambrisentan, which experienced a transient +87% increase in AUC during the first two days of rifampicin co-administration, before returning to near baseline at steady-state [1]. This stability in metabolite exposure despite strong enzyme perturbation makes 4-hydroxymethyl ambrisentan an ideal candidate for use as an internal standard or a stable control in bioanalytical assays evaluating CYP-mediated drug interactions.

Clinical Pharmacology Enzyme Induction Pharmacokinetic Stability

Enzymatic Metabolism Profile: 4-Hydroxymethyl Ambrisentan is Primarily Formed by CYP3A4/CYP2C19, Differentiating It from Glucuronidation-Dominated Parent Clearance

While ambrisentan is primarily cleared via glucuronidation (UGT1A9S, 2B7S, 1A3S), its oxidative metabolism to 4-hydroxymethyl ambrisentan accounts for a minor portion of its clearance and is mediated by CYP3A4 and CYP2C19 [1]. This is a critical differentiation for in vitro studies: 4-hydroxymethyl ambrisentan is a probe for oxidative metabolism of an ERA, whereas the parent drug is a probe for glucuronidation. This metabolic pathway distinction is essential when designing experiments to assess CYP-mediated drug-drug interactions specific to the oxidative pathway of ambrisentan, as the metabolite's formation can be independently monitored via UPLC-MS/MS methods [2].

Drug Metabolism Cytochrome P450 Glucuronidation

Process-Related Impurity Levels: 4-Hydroxymethyl Ambrisentan Detected at 0.05-0.15% in Pilot Batches, Defining Its Quantitative Specification Threshold

During the manufacture of ambrisentan drug substance, 4-hydroxymethyl ambrisentan was among five unknown impurities detected in pilot batches at levels ranging from 0.05% to 0.15% by HPLC [1]. This quantitative range directly informs the need for a high-purity reference standard to set accurate specification limits in compliance with ICH Q3A guidelines. Without a certified reference standard of rac 4-hydroxymethyl ambrisentan, analytical methods cannot reliably quantify and control this impurity at these low, but regulatory-significant, levels.

Pharmaceutical Manufacturing Impurity Profiling Quality Control

Defined Application Scenarios for rac 4-Hydroxymethyl Ambrisentan Based on Quantitative Evidence


1. Reference Standard for Quantifying Total 4-Hydroxymethyl Impurity in Ambrisentan Drug Substance for ANDA Submissions

Given its detection at 0.05-0.15% in pilot batches [1], this racemate is the essential reference standard for developing and validating HPLC or UPLC methods to quantify total 4-hydroxymethyl ambrisentan impurity in generic ambrisentan drug substance. Its use ensures compliance with ICH Q3A identification and qualification thresholds, a prerequisite for ANDA approval. The racemate is specifically recommended by vendors for AMV and QC applications in ANDA filings [2].

2. Stable Control Compound in CYP3A4-Mediated Drug-Drug Interaction Studies

Because 4-hydroxymethyl ambrisentan's systemic exposure is unaffected by the potent CYP3A4 inducer rifampicin [1], it serves as an ideal stable control or internal standard in bioanalytical assays evaluating CYP-mediated drug interactions. This application is critical for labs developing LC-MS/MS methods to accurately measure ambrisentan and its metabolites in plasma, as demonstrated in herb-drug interaction studies [2].

3. Negative Control for In Vitro CYP Induction and Transporter Inhibition Assays

In head-to-head comparative studies, 4-hydroxymethyl ambrisentan demonstrated no induction of CYP3A4 or P-gp, unlike bosentan's metabolite desmethyl bosentan [1]. This makes it a scientifically validated negative control for in vitro assays using LS180 or L-MDR1 cells, enabling researchers to benchmark the activity of other ERA metabolites or test compounds against a known inactive reference.

4. Chiral Purity Method Validation: Discriminator for Enantioselective Bioanalytical Methods

While bioanalytical methods often target the (S)-enantiomer [1], the racemate is indispensable for validating the specificity of chiral separation methods. It allows analysts to confirm that the (S)-enantiomer peak is resolved from the (R)-enantiomer, ensuring that any in vivo chiral inversion (though negligible [2]) or racemization during sample preparation is not confounding the quantification of the active metabolite. This is a critical step in method validation per ICH Q2(R1).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac 4-Hydroxymethyl Ambrisentan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.